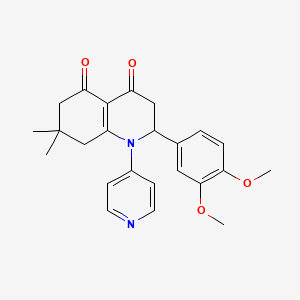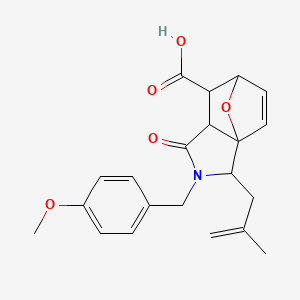![molecular formula C22H13Cl2NO6 B11075496 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B11075496.png)
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENYL 6-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLATE is a complex organic compound that features a combination of pyridine, phenyl, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENYL 6-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyridine and chromene rings, followed by their coupling. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the reaction of 3,5-dichloro-2-pyridinol with appropriate reagents.
Formation of the Chromene Ring: This involves the cyclization of suitable precursors under acidic or basic conditions.
Coupling of Pyridine and Chromene Rings: The final step involves the coupling of the pyridine and chromene rings through an ether linkage, often using reagents like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENYL 6-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENYL 6-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENYL 6-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-
- Methyl [ (4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate
Uniqueness
4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENYL 6-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H13Cl2NO6 |
|---|---|
Molecular Weight |
458.2 g/mol |
IUPAC Name |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 6-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C22H13Cl2NO6/c1-28-16-6-7-19-12(8-16)9-17(22(27)31-19)21(26)30-15-4-2-14(3-5-15)29-20-18(24)10-13(23)11-25-20/h2-11H,1H3 |
InChI Key |
WIBFNTCYPSFEDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)OC4=C(C=C(C=N4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11075418.png)

![(2Z)-3-ethyl-2-[(4-iodophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11075422.png)
![5-methoxy-2-(6-methoxy-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate](/img/structure/B11075427.png)
![N-(4-ethoxyphenyl)-2-[3-(3-fluorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide](/img/structure/B11075457.png)
![3-(4-bromophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile](/img/structure/B11075460.png)
![Ethyl 4-(3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11075463.png)
![4-(3-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11075471.png)


![6-{[3-(Ethoxycarbonyl)-8-methoxyquinolin-4-yl]amino}hexanoic acid](/img/structure/B11075489.png)

![(3-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone](/img/structure/B11075499.png)
![3-(4-bromophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11075500.png)
